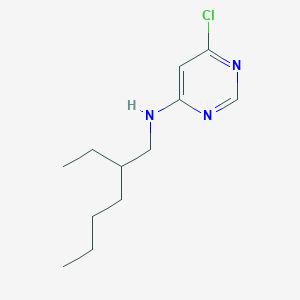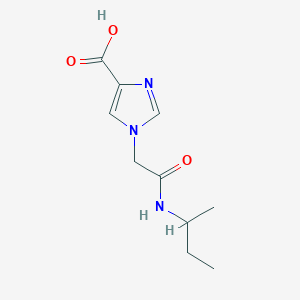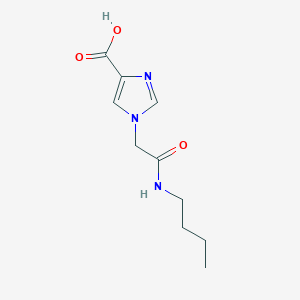
1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid” is likely to be an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, a carboxylic acid group (-COOH), and a cyanobenzyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other imidazole derivatives. For instance, one common method for synthesizing imidazole derivatives involves the reaction of an aldehyde with a primary amine and α-halo ketone .Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring, a carboxylic acid group, and a cyanobenzyl group. The exact structure would depend on the positions of these groups on the imidazole ring .Chemical Reactions Analysis
Imidazole compounds are known to participate in various chemical reactions. They can act as nucleophiles in substitution reactions, and the nitrogen atoms in the imidazole ring can coordinate to metal ions . The presence of the carboxylic acid group also allows for reactions typical of carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, imidazole compounds are polar and can form hydrogen bonds, which could make them soluble in polar solvents .Aplicaciones Científicas De Investigación
Catalytic Applications
A significant application of compounds related to 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid is in the field of catalysis. For example, cyclometalated Ir(III)-NHC complexes have been synthesized and shown to be effective catalysts for the acceptorless dehydrogenation of alcohols to carboxylic acids, with notable efficiency and recyclability. Such complexes, through intramolecular C-H bond activation, demonstrate good-to-excellent yields of carboxylic acids/carboxylates from a wide range of alcohols under mild conditions, highlighting their potential for green chemistry applications (Borah et al., 2020).
Antimicrobial and Cytotoxic Activities
Silver and gold complexes derived from N-heterocyclic carbene (NHC) ligands, similar to this compound, have shown promising antimicrobial and cytotoxic activities. These complexes have been synthesized and tested against various bacterial strains and cancer cell lines, demonstrating medium to high antibacterial activity and cytotoxicity. Notably, NHC-silver complexes exhibit significant antibacterial activity, while the cytotoxicity tests on human renal-cancer cell lines have shown these complexes to be effective in inhibiting cancer cell growth, with IC50 values indicating their potential as chemotherapeutic agents (Patil et al., 2010), (Hackenberg et al., 2012).
Coordination Polymers and Frameworks
Coordination polymers and frameworks constructed with ligands similar to this compound have been explored for their potential in materials science, including applications in magnetism and luminescence. These materials, synthesized through solvothermal reactions, exhibit unique properties such as high chemical stability, luminescence, and magnetic properties. Research in this area focuses on the synthesis and characterization of these novel materials, investigating their potential applications in sensors, light-emitting devices, and as magnetic materials (Peng et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-cyanophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-5-9-3-1-2-4-10(9)6-15-7-11(12(16)17)14-8-15/h1-4,7-8H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPCCYMTAGEBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1474755.png)
![(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474759.png)







